N'-(3-Chlorophenyl)-N,N-dimethylthiourea
Description
N'-(3-Chlorophenyl)-N,N-dimethylthiourea is a substituted thiourea derivative characterized by a 3-chlorophenyl group attached to one nitrogen atom and two methyl groups on the adjacent nitrogen. Thioureas are sulfur-containing compounds with the general formula R¹R²N–C(=S)–NR³R⁴, where substituents influence reactivity, stability, and applications. For instance, thioureas with aromatic substituents, such as the 3-chlorophenyl moiety, are often intermediates in heterocyclic synthesis (e.g., thiazoles, thiadiazoles) and exhibit bioactivity or coordination chemistry .
Properties
CAS No. |
6943-20-0 |
|---|---|
Molecular Formula |
C9H11ClN2S |
Molecular Weight |
214.72 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1,1-dimethylthiourea |
InChI |
InChI=1S/C9H11ClN2S/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,1-2H3,(H,11,13) |
InChI Key |
FDNJCPRUAFJRTH-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)NC1=CC(=CC=C1)Cl |
Canonical SMILES |
CN(C)C(=S)NC1=CC(=CC=C1)Cl |
Other CAS No. |
6943-20-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiourea Compounds
Structural and Functional Group Variations
The table below compares N'-(3-Chlorophenyl)-N,N-dimethylthiourea with structurally related thioureas, highlighting substituent effects on stability, reactivity, and applications:
Stability and Decomposition Pathways
- N,N-Dimethylthiourea (1) : Forms heterodienes (e.g., 5a) with aldehydes but decomposes upon prolonged exposure to air or silica gel, yielding aldehydes and trace thiadiazoles .
- 3-Chlorophenyl Derivatives: The electron-withdrawing chloro group enhances resistance to hydrolysis compared to aliphatic thioureas.
- Thermal Stability : Methyl-substituted thioureas (e.g., N,N-dimethylthiourea) undergo pH-dependent isomerization in aqueous media, with C–N bond cleavage as the rate-determining step .
Spectroscopic and Crystallographic Trends
- Hydrogen Bonding : Thioureas with aromatic substituents (e.g., 3-chlorophenyl) exhibit intramolecular N–H···O and intermolecular N–H···S bonds, stabilizing crystal packing .
- Crystal Structures : The Cambridge Structural Database (CSD) reveals that N,N′-disubstituted thioureas typically adopt planar configurations with bond lengths of C–S (~1.68 Å) and C–N (~1.33 Å), consistent across derivatives .
Key Research Findings
- Reactivity with Aldehydes : N,N-Dimethylthiourea reacts with aliphatic aldehydes (e.g., pivalaldehyde) to form stable heterodienes, but aromatic aldehydes yield complex mixtures, suggesting steric/electronic effects of substituents .
- Biological Activity : Thioureas bearing chloroaryl groups show antifungal activity against Pyricularia oryzae, linked to the electron-withdrawing effect enhancing electrophilicity .
- Mass Spectrometry : Fragmentation patterns of 3-chlorophenyl thioureas align with the "nitrogen rule," aiding structural elucidation .
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